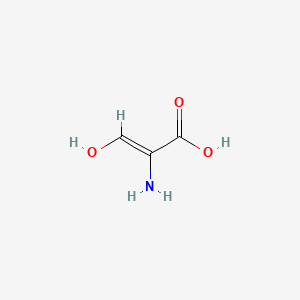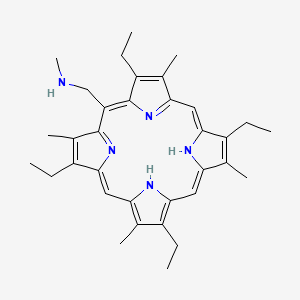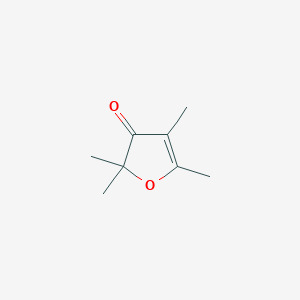
4-Methyl-5-(thiophen-3-yl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5-(thiophen-3-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a pentan-2-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(thiophen-3-yl)pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiophene with a suitable alkylating agent under acidic or basic conditions to introduce the 4-methylpentan-2-one moiety. Another approach is the Friedel-Crafts acylation of thiophene with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反应分析
Types of Reactions
4-Methyl-5-(thiophen-3-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
科学研究应用
4-Methyl-5-(thiophen-3-yl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as conductive polymers.
作用机制
The mechanism of action of 4-Methyl-5-(thiophen-3-yl)pentan-2-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Thiophene: The parent compound, which lacks the 4-methylpentan-2-one moiety.
2-Butylthiophene: A thiophene derivative with a butyl group.
2-Octylthiophene: A thiophene derivative with an octyl group.
Uniqueness
4-Methyl-5-(thiophen-3-yl)pentan-2-one is unique due to the presence of both a thiophene ring and a ketone group, which confer distinct chemical and biological properties
属性
CAS 编号 |
65857-66-1 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC 名称 |
4-methyl-5-thiophen-3-ylpentan-2-one |
InChI |
InChI=1S/C10H14OS/c1-8(5-9(2)11)6-10-3-4-12-7-10/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
BFZFSSRBKQBQNM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CSC=C1)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)



![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)
